molecular formula C12H12O2 B12335763 1(3H)-Isobenzofuranone, 3-(2-methylpropylidene)-, (3Z)- CAS No. 56014-87-0

1(3H)-Isobenzofuranone, 3-(2-methylpropylidene)-, (3Z)-

Cat. No.: B12335763
CAS No.: 56014-87-0
M. Wt: 188.22 g/mol
InChI Key: LYSNVWBBICAAMS-XFFZJAGNSA-N
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Description

Preparation Methods

The synthesis of 1(3H)-Isobenzofuranone,3-(2-methylpropylidene)- involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) . This method yields the corresponding tricyclic indole in good yield. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1(3H)-Isobenzofuranone,3-(2-methylpropylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

1(3H)-Isobenzofuranone,3-(2-methylpropylidene)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral activity against influenza virus . In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone,3-(2-methylpropylidene)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the 430-cavity of neuraminidase from the H5N2 avian influenza virus, interacting with key amino acid residues such as Arg371, Pro326, Ile427, and Thr439 . This interaction inhibits the propagation of the virus, demonstrating its potential as an antiviral agent.

Comparison with Similar Compounds

Properties

CAS No.

56014-87-0

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(3Z)-3-(2-methylpropylidene)-2-benzofuran-1-one

InChI

InChI=1S/C12H12O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14-11/h3-8H,1-2H3/b11-7-

InChI Key

LYSNVWBBICAAMS-XFFZJAGNSA-N

Isomeric SMILES

CC(C)/C=C\1/C2=CC=CC=C2C(=O)O1

Canonical SMILES

CC(C)C=C1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

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